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Cat. No.: B605608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor AS1949490 in the

context of cellular SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibition. We will

delve into its performance against other alternatives, supported by experimental data, and

provide detailed methodologies for key experiments.

Introduction to SHIP2 and the Role of AS1949490
SHIP2 is a lipid phosphatase that plays a critical role in the phosphoinositide 3-kinase

(PI3K)/Akt signaling pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to

phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)[1]. Dysregulation of the PI3K/Akt pathway

is implicated in various diseases, including type 2 diabetes and cancer, making SHIP2 an

attractive therapeutic target[2]. AS1949490 has been identified as a potent and selective

inhibitor of SHIP2, demonstrating competitive inhibition at the enzyme's active site[1].

Performance Comparison of SHIP2 Inhibitors
AS1949490 exhibits high potency and selectivity for SHIP2 over its isoform SHIP1 and other

related phosphatases. This section compares the inhibitory activity of AS1949490 with other

known SHIP2 inhibitors.
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Inhibitor Target(s)
IC50
(Human
SHIP2)

IC50
(Human
SHIP1)

Other
notable off-
targets
(IC50)

Reference(s
)

AS1949490 SHIP2 0.62 µM 13 µM

PTEN (>50

µM),

Synaptojanin

(>50 µM),

Myotubularin

(>50 µM)

[1][3][4]

K149 SHIP1/2

Not explicitly

quantified in

direct

comparison

Not explicitly

quantified in

direct

comparison

Can be

regarded as

SHIP2-

specific in

cells with low

SHIP1

expression

[5]

NGD-61338 SHIP2
Micromolar

range
Not specified

Binds to the

active site
[6]

Sulfonanilide

11
SHIP2 7.07 µM Not specified Not specified [7][8]

Note: A direct head-to-head comparison of IC50 values under identical assay conditions is

often unavailable in the literature. The data presented is compiled from various studies.

A study on esophageal squamous cell carcinoma (eSCC) cells, which have negligible SHIP1

expression, treated both K149 and AS1949490 as SHIP2-specific inhibitors[5]. Transcriptome

analysis revealed that both inhibitors induced consistent changes in gene expression, with a

significant downregulation of genes associated with the mitotic cell cycle. Notably, up to 50% of

the transcripts deregulated by AS1949490 were also affected by K149, suggesting overlapping

mechanisms of action in this cellular context[5].

However, it is crucial to consider evidence suggesting that the antiproliferative effects of

AS1949490 and K149 may not be solely attributable to SHIP2 inhibition in all cellular contexts.
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One study indicated that these inhibitors can alter the PI3K/Akt pathway and cell growth in cells

lacking both SHIP1 and SHIP2, pointing towards potential off-target effects or SHIP2-

independent mechanisms.

Cellular Effects of SHIP2 Inhibition by AS1949490
Inhibition of SHIP2 by AS1949490 leads to a cascade of downstream cellular events, primarily

through the modulation of the PI3K/Akt signaling pathway.

Key Cellular Responses to AS1949490:
Increased Akt Phosphorylation: By inhibiting SHIP2, AS1949490 leads to an accumulation of

PIP3, resulting in increased phosphorylation and activation of Akt[2]. This effect is particularly

noted for the Akt2 isoform, which is central to insulin signaling[2].

Enhanced Glucose Metabolism: In L6 myotubes, AS1949490 treatment has been shown to

increase glucose consumption and uptake[4].

Suppression of Gluconeogenesis: In FAO hepatocytes, AS1949490 suppresses

gluconeogenesis, the metabolic pathway for glucose synthesis[4].

Inhibition of Cell Migration: In breast cancer cell lines such as MDA-MB-231, AS1949490
has been demonstrated to inhibit cell migration[9].

Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling

pathway and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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